7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound with the molecular formula C6H3BrIN3. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core. It is a solid at room temperature and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the halogenation of a pyrazolo[4,3-c]pyridine precursor. One common method involves the iodination of 5-bromo-1H-pyrazolo[4,3-c]pyridine using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Organic Solvents: Such as dichloromethane and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.
Scientific Research Applications
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including as enzyme inhibitors.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine: A closely related compound with a different arrangement of the pyrazole and pyridine rings.
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Another similar compound with the bromine atom at a different position.
Uniqueness
7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic compounds and the exploration of new chemical reactions .
Properties
IUPAC Name |
7-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQFKPEXZUFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272023 |
Source
|
Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-27-0 |
Source
|
Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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